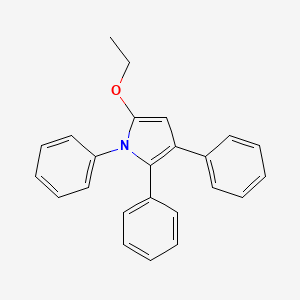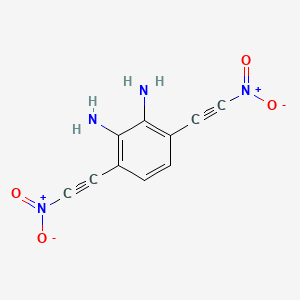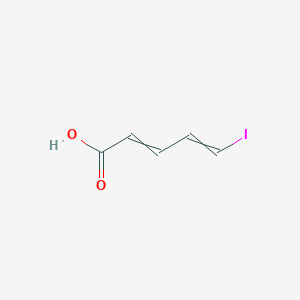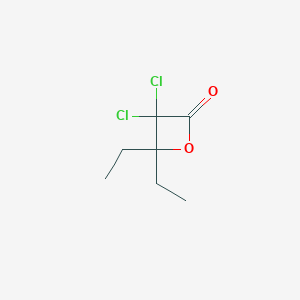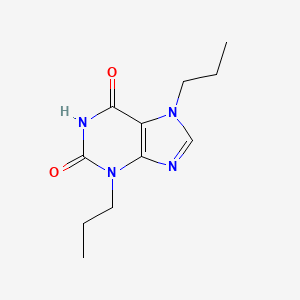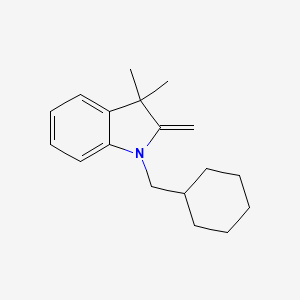
1-(Cyclohexylmethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclohexylmethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole is a complex organic compound characterized by its unique structure, which includes a cyclohexylmethyl group attached to an indole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylmethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the cyclohexylmethyl group through alkylation reactions. The final steps often involve the formation of the methylidene group under specific conditions, such as using strong bases or catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters are crucial for maintaining consistency in product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Cyclohexylmethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert double bonds to single bonds, altering the compound’s structure.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the cyclohexylmethyl group, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated compounds, strong bases, or acids depending on the desired substitution.
Major Products: The products of these reactions vary widely but can include ketones, alcohols, or substituted indoles, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Cyclohexylmethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential effects on neurological pathways.
Industry: Utilized in the development of specialty chemicals and advanced materials due to its unique structural properties.
Wirkmechanismus
The mechanism by which 1-(Cyclohexylmethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, such as those involved in cell signaling or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-(Cyclohexylmethyl)-2-methylindole: Similar structure but lacks the dimethyl and methylidene groups.
3,3-Dimethyl-2-methylideneindoline: Similar indole core but different substituents.
Uniqueness: 1-(Cyclohexylmethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
138679-95-5 |
|---|---|
Molekularformel |
C18H25N |
Molekulargewicht |
255.4 g/mol |
IUPAC-Name |
1-(cyclohexylmethyl)-3,3-dimethyl-2-methylideneindole |
InChI |
InChI=1S/C18H25N/c1-14-18(2,3)16-11-7-8-12-17(16)19(14)13-15-9-5-4-6-10-15/h7-8,11-12,15H,1,4-6,9-10,13H2,2-3H3 |
InChI-Schlüssel |
HOMBZUVYIYHTBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=C)N(C2=CC=CC=C21)CC3CCCCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




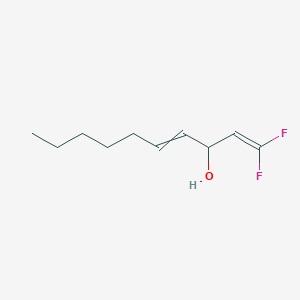

![(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one](/img/structure/B14270279.png)

![benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate](/img/structure/B14270287.png)
